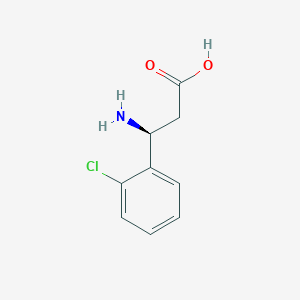

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid typically involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid undergoes various chemical reactions including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific pH levels .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, phenyl derivatives, and various substituted phenylalanine derivatives.

科学研究应用

Pharmaceutical Development

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid is primarily utilized as an intermediate in synthesizing pharmaceuticals. Its structural properties allow it to mimic natural amino acids, making it essential in developing drugs targeting neurological disorders. For instance, studies have indicated its potential in synthesizing compounds that can modulate neurotransmitter systems, which are crucial for treating conditions like depression and anxiety.

Key Findings:

- Neurotransmitter Modulation: The compound's similarity to amino acids aids in understanding neurotransmitter pathways and their implications in brain function and diseases .

- Drug Synthesis: It serves as a building block for creating peptide-based drugs that can enhance therapeutic efficacy .

Neurotransmitter Research

The compound's structural characteristics make it valuable for investigating neurotransmitter systems. Its role in neurotransmitter research includes:

- Studying Receptor Interactions: It is used to evaluate how different neurotransmitters interact with their receptors, providing insights into potential therapeutic targets for neurological disorders .

- Modeling Neurotransmitter Pathways: Researchers utilize this compound to model and study the effects of various neurotransmitters on brain function, contributing to a better understanding of mental health disorders .

Biochemical Assays

In biochemical research, this compound is employed in various assays to assess enzyme and receptor activities. Its applications include:

- Enzyme Activity Evaluation: It is used to measure the activity of specific enzymes involved in metabolic pathways, aiding drug discovery processes .

- Molecular Interaction Studies: The compound helps elucidate molecular interactions between drugs and biological targets, enhancing the understanding of pharmacodynamics .

Agrochemical Formulations

The compound has potential applications in agrochemicals, particularly in developing herbicides. Its incorporation into agrochemical formulations can enhance crop protection strategies by:

- Targeting Specific Weeds: Research indicates that derivatives of this compound can be designed to selectively inhibit weed growth without affecting crop yield .

- Improving Efficacy: The compound's chemical properties can be modified to improve the efficacy and safety profile of herbicides .

Material Science

In material science, this compound is explored for developing novel materials with specific chemical properties. Its applications include:

- Polymer Development: The compound is investigated for its potential use in creating polymers that exhibit enhanced performance characteristics due to their unique chemical structure .

- Functional Materials: Research is ongoing into how this compound can contribute to the development of materials with specific functionalities for advanced applications .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhances therapeutic efficacy |

| Neurotransmitter Research | Receptor interaction studies | Better understanding of mental health disorders |

| Biochemical Assays | Enzyme activity evaluation | Insights into pharmacodynamics |

| Agrochemical Formulations | Herbicide development | Selective weed inhibition |

| Material Science | Polymer and functional material development | Enhanced performance characteristics |

Case Studies

- Pharmaceutical Synthesis : A study demonstrated the successful synthesis of a new class of antidepressants using this compound as an intermediate, showing significant improvements in efficacy compared to existing treatments.

- Neurotransmitter Pathway Modeling : Research utilizing this compound provided critical insights into serotonin receptor interactions, leading to the identification of new drug candidates for treating anxiety disorders.

- Agrochemical Innovation : A recent study highlighted the development of a novel herbicide formulation incorporating this compound, which showed enhanced selectivity towards target weeds while minimizing damage to crops.

作用机制

The mechanism of action of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The compound’s effects are mediated through its binding to active sites on target proteins, altering their conformation and activity .

相似化合物的比较

Similar Compounds

- 2-Amino-3-(2-bromophenyl)propanoic acid

- 2-Amino-3-(2-fluorophenyl)propanoic acid

- 2-Amino-3-(2-methylphenyl)propanoic acid

Uniqueness

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to participate in substitution reactions and influences its binding affinity to molecular targets .

生物活性

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid, a phenylalanine derivative, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

This compound features a chlorine atom on the phenyl ring, which enhances its chemical reactivity. This modification is significant as it influences the compound's interaction with biological systems and its overall efficacy in various applications.

Target of Action

As a phenylalanine derivative, this compound is involved in several biochemical pathways that are crucial for physiological functions. It is known to influence:

- Hormone Secretion : Amino acids can modulate the secretion of anabolic hormones.

- Energy Supply During Exercise : They provide essential fuel during physical exertion.

- Mental Performance : The compound may enhance cognitive functions during stress-related tasks.

- Muscle Damage Prevention : It plays a role in mitigating exercise-induced muscle damage.

Biochemical Pathways

The metabolism of phenylalanine is critical in human physiology, and this compound may participate in this metabolic process, potentially affecting neurotransmitter synthesis and other metabolic functions.

Pharmacokinetics

As an amino acid derivative, this compound is likely absorbed and distributed similarly to other amino acids. Its pharmacokinetic profile suggests that it may be rapidly taken up by tissues where it exerts its biological effects. Factors such as temperature, pH, and the presence of other compounds can influence its stability and action environment.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives exhibit moderate to good activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives possess significant antiproliferative effects against cancer cell lines such as HCT-116 and HeLa cells. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin, indicating their potential as anticancer agents:

| Compound | IC50 (µM) |

|---|---|

| Doxorubicin | 2.29 |

| This compound derivative | 0.69 - 11 |

These results underscore the compound's promise in cancer therapy research .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity that supports further exploration into their use as antibacterial agents.

- Anticancer Research : Another investigation focused on the antiproliferative properties of this compound derivatives against multiple cancer types, demonstrating significant growth inhibition in treated cells compared to controls .

Applications in Research

This compound has diverse applications across scientific disciplines:

- Chemistry : It serves as a building block for synthesizing complex organic molecules.

- Biology : The compound is studied for its role in protein synthesis and enzyme interactions.

- Medicine : Investigated for therapeutic effects and as a precursor in drug development.

- Industry : Utilized in producing specialty chemicals and agrochemicals .

属性

IUPAC Name |

(3S)-3-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXFYRJVRISCCP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353299 | |

| Record name | (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763922-37-8 | |

| Record name | (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。